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Compound of Interest

Compound Name: N-(4-Formamidophenyl)formamide

Cat. No.: B1590317

This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-
Formamidophenyl)formamide. Designed for researchers, scientists, and professionals in
drug development, this document offers a detailed interpretation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are
grounded in established principles of spectroscopic analysis and supported by data from
analogous compounds, providing a robust framework for the characterization of this and
related molecules.

Introduction

N-(4-Formamidophenyl)formamide, also known as N,N'-1,4-Phenylenediformamide, is a
symmetrical aromatic diamide.[1] Its structure, featuring a central benzene ring with formamido
groups at the para positions, makes it an interesting candidate for studies in medicinal
chemistry and materials science, where such scaffolds can influence hydrogen bonding and
molecular assembly. Accurate spectroscopic characterization is the cornerstone of confirming
the identity, purity, and structure of synthesized compounds like this. This guide will delve into
the expected spectroscopic signatures of N-(4-Formamidophenyl)formamide, providing a
predictive yet scientifically grounded analysis.

Molecular Structure and Key Features
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A clear understanding of the molecular structure is paramount for interpreting spectroscopic
data. The structure of N-(4-Formamidophenyl)formamide is presented below.

Figure 1: Chemical structure of N-(4-Formamidophenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the symmetry of N-(4-Formamidophenyl)formamide, a relatively simple
NMR spectrum is anticipated.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: one for the aromatic
protons, one for the N-H protons of the formamido groups, and one for the C-H protons of the
formyl groups.

Table 1: Predicted *H NMR Chemical Shifts for N-(4-Formamidophenyl)formamide

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons (H-
~75-7.7 Singlet 4H
2, H-3, H-5, H-6)
~83-85 Singlet (broad) 2H Amide N-H
~8.6-8.8 Singlet 2H Formyl C-H

Expertise & Experience: The aromatic protons are expected to appear as a singlet due to the
magnetic equivalence enforced by the para-substitution pattern. The exact chemical shift will
be influenced by the electron-withdrawing nature of the formamido groups. The amide (N-H)
proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and
can exchange with deuterium in solvents like D20, leading to its disappearance. The formyl
proton (CHO) is typically found at a downfield chemical shift due to the deshielding effect of the
adjacent carbonyl group.

13C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the different carbon environments in the
molecule.

Table 2: Predicted **C NMR Chemical Shifts for N-(4-Formamidophenyl)formamide

Chemical Shift (6, ppm) Assignment

~118 - 122 Aromatic C-H (C2, C3, C5, C6)
~135-140 Aromatic C-N (C1, C4)

~ 160 - 165 Carbonyl C=0

Expertise & Experience: In the 13C NMR spectrum, three signals are predicted due to the
molecule's symmetry. The aromatic carbons attached to hydrogen will appear in the typical
aromatic region. The quaternary carbons attached to the nitrogen atoms will be shifted further
downfield. The carbonyl carbons of the formamido groups will have the highest chemical shift,
as is characteristic for amide carbonyls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR
spectrum of N-(4-Formamidophenyl)formamide will be dominated by absorptions from the N-
H and C=0 bonds of the amide groups, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands for N-(4-Formamidophenyl)formamide
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Wavenumber (cm~?)

Intensity

Assignment

~ 3300 - 3200 Strong, sharp N-H stretching

~ 3100 - 3000 Medium Aromatic C-H stretching

~ 1700 - 1660 Strong, sharp C=0 stretching (Amide | band)
~ 1600 - 1580 Medium Aromatic C=C stretching

~ 1550 - 1500 Medium N-H bending (Amide Il band)
~ 850.- 800 Strong para-disubstituted benzene C-

H out-of-plane bending

Expertise & Experience: The presence of a sharp, strong band in the region of 3300-3200 cm~1
is a clear indicator of the N-H stretch of a secondary amide. The Amide | band (C=0 stretch) is
one of the most intense peaks in the spectrum and is a reliable marker for the carbonyl group.
The Amide Il band, resulting from a combination of N-H bending and C-N stretching, is also a
characteristic feature of secondary amides. The strong absorption in the 850-800 cm~* range is
highly diagnostic for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure. For N-(4-
Formamidophenyl)formamide (CsHsN20:2), the molecular weight is 164.16 g/mol .[1]

Table 4: Predicted Key Mass Spectrometry Peaks for N-(4-Formamidophenyl)formamide

miz lon

164 [M]*e (Molecular ion)

135 [M - CHOJ*

108 [M - 2(CHO)]** or [H2N-CeHa-NH2]*e
92 [CeHaNH2]*
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Expertise & Experience: In an electron ionization (EI) mass spectrum, the molecular ion peak
[M]*e is expected at m/z 164. A common fragmentation pathway for formanilides is the loss of
the formyl group (CHO), which would lead to a fragment at m/z 135. Subsequent loss of the
second formyl group could lead to the p-phenylenediamine radical cation at m/z 108. Cleavage
of the C-N bond could also result in fragments corresponding to the aniline cation at m/z 92.

[CsHsN202]*e
m/z = 164

[C7H7N20]+
m/z = 135

[CeHsN2]*e
m/z = 108

- NH:2

[CeHesN]™*

m/z = 92

Click to download full resolution via product page

Figure 2: Proposed mass spectrometry fragmentation pathway for N-(4-
Formamidophenyl)formamide.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(4-

Formamidophenyl)formamide.

Synthesis of N-(4-Formamidophenyl)formamide

A common method for the synthesis of formamides is the formylation of the corresponding

amine.[3]
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e Reaction Setup: To a solution of p-phenylenediamine in a suitable solvent (e.g., formic acid
or a mixture of formic acid and acetic anhydride), slowly add the formylating agent. The
reaction can often be performed at room temperature or with gentle heating.

» Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

o Workup: Upon completion, the reaction mixture is quenched with water or a mild base to

neutralize any excess acid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield pure N-(4-Formamidophenyl)formamide.

Recrystallization Pure Product

Quenching
(Water/Base)

Reaction
(TLC Monitoring)

p-Phenylenediamine +
Formylating Agent

Click to download full resolution via product page

Figure 3: General workflow for the synthesis of N-(4-Formamidophenyl)formamide.

Spectroscopic Analysis

 NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated
solvent (e.g., DMSO-ds or CDCIs3). Add a small amount of tetramethylsilane (TMS) as an
internal standard.[4]

e IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product
with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble
compounds, a thin film can be cast from a volatile solvent onto a salt plate.

e MS Sample Preparation: For electron ionization mass spectrometry (EI-MS), a small amount
of the sample is introduced into the instrument, often via a direct insertion probe, where it is

vaporized and ionized.

Conclusion
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This technical guide has provided a comprehensive overview of the expected spectroscopic
data for N-(4-Formamidophenyl)formamide. By leveraging data from analogous compounds
and applying fundamental principles of spectroscopy, we have constructed a detailed and
predictive analysis of its NMR, IR, and MS spectra. The provided protocols offer a starting point
for the synthesis and analysis of this compound. This guide serves as a valuable resource for
researchers, enabling them to confidently identify and characterize N-(4-
Formamidophenyl)formamide in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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